methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate
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Overview
Description
Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a thioxo group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with 4-aminobenzoic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the triazine ring may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar in structure but lacks the triazine and thioxo groups.
4-Methylphenyl benzoate: Similar in structure but lacks the triazine and thioxo groups.
Triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate is unique due to the presence of both the thioxo group and the triazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[6-(4-methylphenyl)-2-sulfanylidene-1,4-dihydro-1,3,5-triazin-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-5-13(6-4-12)16-19-11-21(18(24)20-16)15-9-7-14(8-10-15)17(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYKQISDXTCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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